molecular formula C14H10Cl2N2O4 B3016241 3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 325988-08-7

3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B3016241
CAS No.: 325988-08-7
M. Wt: 341.14
InChI Key: NTDBYUPAOBBOIH-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative featuring a 3,5-dichlorobenzoyl core substituted with a 2-methoxy-5-nitrophenyl group at the amide nitrogen. The chloro and nitro substituents enhance electron-withdrawing effects, while the methoxy group introduces moderate electron-donating character, influencing reactivity and intermolecular interactions .

Synthesis likely follows established benzamide protocols, such as reacting 3,5-dichlorobenzoyl chloride with 2-methoxy-5-nitroaniline under reflux conditions, analogous to methods described for 3,5-dinitro-N-(4-nitrophenyl)benzamide .

Properties

IUPAC Name

3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-3-2-11(18(20)21)7-12(13)17-14(19)8-4-9(15)6-10(16)5-8/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDBYUPAOBBOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methoxy-5-nitroaniline. The reaction is carried out in a solvent such as dimethylformamide (DMF) under a nitrogen atmosphere. The mixture is heated to around 60°C for a couple of hours, and the progress is monitored using thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate solvent system .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated monitoring systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: 3,5-dichloro-N-(2-methoxy-5-aminophenyl)benzamide.

    Oxidation: 3,5-dichloro-N-(2-carboxy-5-nitrophenyl)benzamide.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis for creating more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives.

Biology

  • Biological Activity Investigation : Research has focused on its potential biological activities, including:
    • Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects against certain pathogens.
    • Anticancer Properties : Preliminary investigations indicate potential anticancer effects, making it a candidate for further drug development.

Medicine

  • Therapeutic Potential : The compound is explored as a lead compound in drug discovery due to its unique chemical structure that may interact with biological targets, influencing pathways related to disease mechanisms.

Industry

  • Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, particularly in formulations requiring specific chemical properties.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial activity against various bacterial strains. Results showed significant inhibition at specific concentrations, suggesting potential use as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies indicated that the compound could inhibit cancer cell proliferation. Mechanistic studies are ongoing to understand its action on cancer-related pathways.
  • Synthetic Method Optimization :
    • Research focused on optimizing reaction conditions for higher yields and purities in industrial settings. Continuous flow reactors were tested for efficiency improvements.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Properties of 3,5-Dichloro-N-(2-Methoxy-5-Nitrophenyl)Benzamide and Analogs

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications
This compound 3,5-Cl₂; 2-OMe-5-NO₂-C₆H₃ C₁₅H₁₁Cl₂N₂O₄ 354.17 (calc) Not reported Inferred: Agrochemical/Pharmaceutical
Pronamide (Propyzamide) 3,5-Cl₂; 1,1-dimethylpropynyl C₁₂H₁₁Cl₂NO 256.13 155 Herbicide (Kerb®)
3,5-Dinitro-N-(4-nitrophenyl)benzamide 3,5-NO₂; 4-NO₂-C₆H₄ C₁₃H₈N₄O₇ 356.23 Not reported Pharmaceutical synth.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me; 2-hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 207.27 Not reported Metal-catalyzed C–H functionalization

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing Groups (Cl, NO₂): Chloro groups enhance lipophilicity and stability, as seen in Pronamide’s herbicidal activity . Nitro groups increase polarity and hydrogen-bonding capacity, influencing crystal packing (e.g., 3,5-dinitro-N-(4-nitrophenyl)benzamide forms chains via N–H⋯O interactions) .

Structural and Crystallographic Insights

  • Planarity and Dihedral Angles: In 3,5-dinitro-N-(4-nitrophenyl)benzamide, the benzene rings form a dihedral angle of 7.78°, with nitro groups twisted up to 18.94° . The target compound’s methoxy and nitro groups may induce similar distortions, affecting solid-state packing and solubility.
  • Hydrogen Bonding: Pronamide lacks strong hydrogen-bond donors, limiting crystal interactions, whereas the target compound’s nitro and amide groups could enable stronger intermolecular forces.

Biological Activity

3,5-Dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H11_{11}Cl2_{2}N2_{2}O4_{4}
  • Molecular Weight : 328.15 g/mol

The compound features two chlorine atoms, a methoxy group, and a nitro group attached to a benzamide backbone, providing it with unique chemical reactivity and potential biological activity.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Studies indicate that this compound may possess significant antimicrobial effects against various pathogens, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could make it useful in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is needed to establish its efficacy and mechanisms .

The mechanism of action for this compound involves its interaction with specific biological targets. The compound's functional groups facilitate interactions such as:

  • Hydrogen Bonding : The nitro and methoxy groups can form hydrogen bonds with target enzymes or receptors.
  • Hydrophobic Interactions : The aromatic rings allow for hydrophobic interactions that can stabilize binding to biological targets.

Research indicates that these interactions may lead to altered enzyme activity or receptor signaling pathways, contributing to its observed biological effects .

Antimicrobial Activity

A study conducted on various benzamide derivatives demonstrated that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anti-inflammatory Effects

In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in macrophages. A significant reduction in tumor necrosis factor-alpha (TNF-α) levels was observed at concentrations above 10 µM, indicating its potential use in inflammatory conditions .

Anticancer Potential

In cancer cell line assays, this compound demonstrated cytotoxic effects against several cancer types. The IC50 values were determined as follows:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These results suggest that the compound may act by inducing apoptosis in cancer cells, warranting further investigation into its mechanisms and therapeutic applications .

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